Ethyl 5-[(4-nitrobenzoyl)amino]-1-phenylpyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-[(4-nitrobenzoyl)amino]-1-phenylpyrazole-4-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a phenyl group and a carboxylate ester, along with a nitrobenzoyl group attached to the amino group. Its distinct structure makes it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(4-nitrobenzoyl)amino]-1-phenylpyrazole-4-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine with an appropriate β-diketone to form the pyrazole ring.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Coupling Reaction: Finally, the nitrobenzoyl group is coupled with the amino group on the pyrazole ring using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and esterification steps to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(4-nitrobenzoyl)amino]-1-phenylpyrazole-4-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or alcohols
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Reduction: Ethyl 5-[(4-aminobenzoyl)amino]-1-phenylpyrazole-4-carboxylate
Substitution: Various substituted pyrazole derivatives
Hydrolysis: 5-[(4-nitrobenzoyl)amino]-1-phenylpyrazole-4-carboxylic acid
Scientific Research Applications
Ethyl 5-[(4-nitrobenzoyl)amino]-1-phenylpyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-[(4-nitrobenzoyl)amino]-1-phenylpyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring and phenyl group contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Ethyl 5-[(4-nitrobenzoyl)amino]-1-phenylpyrazole-4-carboxylate can be compared with other similar compounds such as:
Ethyl 5-[(4-aminobenzoyl)amino]-1-phenylpyrazole-4-carboxylate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
Ethyl 5-[(4-methylbenzoyl)amino]-1-phenylpyrazole-4-carboxylate: Contains a methyl group, which affects its chemical properties and applications.
Ethyl 5-[(4-chlorobenzoyl)amino]-1-phenylpyrazole-4-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-[(4-nitrobenzoyl)amino]-1-phenylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5/c1-2-28-19(25)16-12-20-22(14-6-4-3-5-7-14)17(16)21-18(24)13-8-10-15(11-9-13)23(26)27/h3-12H,2H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUDPKNVCFNKBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.